molecular formula C10H14N2O2S B14325482 Benzenesulfenamide, N,N-diethyl-4-nitro- CAS No. 112128-60-6

Benzenesulfenamide, N,N-diethyl-4-nitro-

Cat. No.: B14325482
CAS No.: 112128-60-6
M. Wt: 226.30 g/mol
InChI Key: ZVPPFJYKOXMNPB-UHFFFAOYSA-N
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Description

Benzenesulfenamide, N,N-diethyl-4-nitro- is an organic compound belonging to the class of sulfenamides It is characterized by the presence of a benzenesulfenamide group with N,N-diethyl and 4-nitro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfenamide, N,N-diethyl-4-nitro- typically involves the reaction of 4-nitrobenzenesulfonyl chloride with diethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for Benzenesulfenamide, N,N-diethyl-4-nitro- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfenamide, N,N-diethyl-4-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfenamide, N,N-diethyl-4-nitro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of rubber and other polymers.

Mechanism of Action

The mechanism of action of Benzenesulfenamide, N,N-diethyl-4-nitro- involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The nitro group can also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonamide, 4-nitro-
  • Benzenesulfonamide, N-ethyl-4-methyl-
  • Benzenesulfonamide, N-(4-nitrophenyl)-

Uniqueness

Benzenesulfenamide, N,N-diethyl-4-nitro- is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. Its N,N-diethyl and 4-nitro groups make it particularly versatile in various chemical reactions and applications .

Properties

CAS No.

112128-60-6

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

N-ethyl-N-(4-nitrophenyl)sulfanylethanamine

InChI

InChI=1S/C10H14N2O2S/c1-3-11(4-2)15-10-7-5-9(6-8-10)12(13)14/h5-8H,3-4H2,1-2H3

InChI Key

ZVPPFJYKOXMNPB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)SC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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